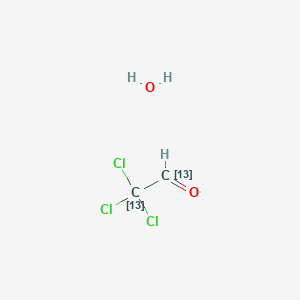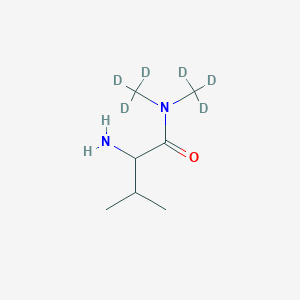
Prostaglandin E2-d4-1-glyceryl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PGE2-d4-1-glyceryl ester contains four deuterium atoms at the 2, 2/', 3, and 3/' positions. It is intended for use as an internal standard for the quantification of PGE2-1-glyceryl ester by GC- or LC-mass spectrometry. 2-Arachidonoyl glycerol (2-AG) has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the CB1 receptor. Incubation of 2-AG with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures and isolated enzyme preparations results in prostaglandin glycerol ester formation. The biosynthesis of PGH, PGD, PGE, PGF, and TXA-2-glyceryl ester compounds have all been documented. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media. While the stability and metabolism of these prostaglandin products has been investigated, little is known about their intrinsic biological activity.
Wissenschaftliche Forschungsanwendungen
Ocular Studies
Prostaglandin E2 (PGE2)-2-glyceryl ester has been studied for its effects on intraocular pressure. Research indicates that stable analogs of PGE2-glyceryl ester can substantially lower intraocular pressure in animal models. This suggests the presence of a PGE2-glyceryl ester-specific recognition site in the eye, highlighting its potential in ocular therapeutics (Woodward, Poloso, & Wang, 2016).
Cellular Signaling
PGE2 glyceryl ester acts as an endogenous agonist of the nucleotide receptor P2Y6, involved in several biological actions like macrophage activation and synaptic plasticity. It mobilizes Ca2+ and activates protein kinase C and ERK, suggesting the involvement of a G protein-coupled receptor (Brüser et al., 2017).
Metabolism and Stability
Studies on the metabolism of prostaglandin glycerol esters (PG-Gs) and prostaglandin ethanolamides (PG-EAs) provide insights into their pharmacological properties. PGE2-G is rapidly hydrolyzed in rat plasma but shows more stability in human plasma. These findings suggest that PG-like compounds derived from endocannabinoids may have systemic actions in humans and highlight differences in species-specific metabolism (Kozak et al., 2001).
Calcium Mobilization and Signal Transduction
The glyceryl ester of PGE2, PGE2-G, triggers rapid Ca2+ accumulation and activates signal transduction pathways in certain cell types. This indicates that PGE2-G has distinct cellular activities compared to other prostaglandin compounds, and these responses are independent of its hydrolysis to PGE2 (Nirodi et al., 2004).
Binding Sites and Receptor Interaction
Research has mapped the binding sites of PGE2 glyceryl ester in the nucleotide receptor P2Y6, uncovering the evolutionary design of the ligand-binding pocket. This work contributes to understanding the convergent signaling of chemically diverse agonists like UDP and PGE2-G (Zimmermann et al., 2022).
Eigenschaften
Produktname |
Prostaglandin E2-d4-1-glyceryl ester |
|---|---|
Molekularformel |
C23H34D4O7 |
Molekulargewicht |
430.6 |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i8D2,11D2 |
InChI-Schlüssel |
RJXVYMMSQBYEHN-OJBVHVGOSA-N |
SMILES |
O=C1[C@H](C/C=CCC([2H])([2H])C([2H])([2H])C(OCC(CO)O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1 |
Synonyme |
PGE2-d4-1-glyceryl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




